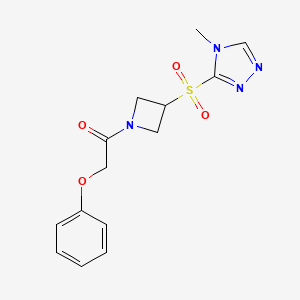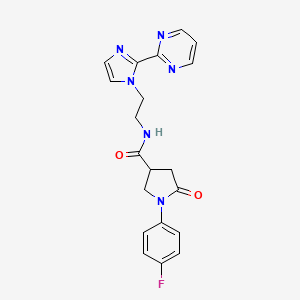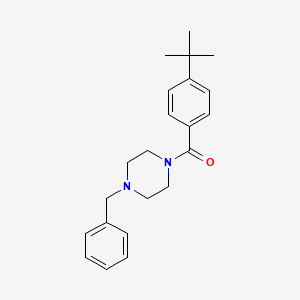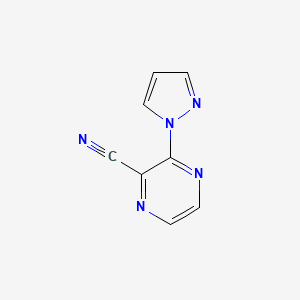
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone, also known as MTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTA is a small molecule inhibitor that has shown promising results in the treatment of various diseases such as cancer, inflammation, and viral infections.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound , due to its complex structure, could potentially be involved in research related to the synthesis and structural analysis of novel organic compounds. For instance, the synthesis and X-ray crystallographic analysis of azetidin-2-ones derived from reactions involving phenoxyacetyl chloride in the presence of triethylamine highlight the methods for elucidating the structures of similar complex molecules (Sharma, Venugopalan, & Bhaduri, 2003).
Reactivity and Mechanism Studies
Research into the reactivity and mechanisms of related compounds under various conditions can offer insights into their potential applications. The study of contrasting C- and O-atom reactivities of ketone and enolate forms of sulfonyloxyimino compounds under different conditions provides valuable information on their chemical behavior, which could be relevant for the compound (Ning, Otani, & Ohwada, 2018).
Synthesis of Heterocyclic Compounds
The compound’s structural features, including the triazole and azetidine units, make it a candidate for research into the synthesis of heterocyclic compounds. Studies on the synthesis of triazenes and their reactions to form heterocyclic compounds provide a foundation for understanding how similar compounds could be utilized in the creation of novel heterocyclic structures (Tanno & Kamiya, 1979).
Energetic Material Synthesis
Compounds containing azetidine units have been explored for their potential in the synthesis of energetic materials. The improved synthesis of 1,3,3-trinitroazetidine, utilizing oxidation steps, showcases the potential application of similar compounds in the development of energetic materials with high purity and yield (Singh, Sikder, & Sikder, 2005).
Novel Reaction Pathways and Synthetic Applications
The structural complexity and the presence of a sulfonyl triazole moiety in the compound suggest its utility in exploring novel reaction pathways and synthetic applications. Research into the cycloaddition reactions of sulfonyl-1,2,3-triazoles, for example, reveals their utility as synthons for constructing diverse heterocyclic compounds, highlighting the broader applicability of such structures in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Propriétés
IUPAC Name |
1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-10-15-16-14(17)23(20,21)12-7-18(8-12)13(19)9-22-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKYAKXDPXJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2814541.png)
![prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2814542.png)
![2-chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2814547.png)
![3,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2814548.png)






![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814559.png)


